molecular formula C10H5ClF3N3S B1401862 4-(3-Chloro-5-trifluoromethyl-pyridin-2-yl)-pyrimidine-2-thiol CAS No. 1311278-19-9

4-(3-Chloro-5-trifluoromethyl-pyridin-2-yl)-pyrimidine-2-thiol

Cat. No. B1401862
M. Wt: 291.68 g/mol
InChI Key: CIBHKLSBBQYHTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide (ML267)” is a potent inhibitor of bacterial phosphopantetheinyl transferase that attenuates secondary metabolism and thwarts bacterial growth . It exhibits submicromolar inhibition of bacterial Sfp-PPTase with no activity toward the human orthologue .


Synthesis Analysis

The synthesis of related compounds involves the treatment of commercially available arylpiperazines with various 4,6-substituted pyridin-2-amines in the presence of 1,1’-thiocarbonyldiimidazole .


Chemical Reactions Analysis

The compound ML267 was found to attenuate the production of an Sfp-PPTase-dependent metabolite when applied to Bacillus subtilis at sublethal doses . Additional testing revealed antibacterial activity against methicillin-resistant Staphylococcus aureus .

Scientific Research Applications

  • Scientific Field: Medicinal Chemistry

    • Application : The compound is used as a potent inhibitor of bacterial phosphopantetheinyl transferase .
    • Method of Application : The compound is applied to Bacillus subtilis at sublethal doses .
    • Results : The application of this compound was found to attenuate the production of an Sfp-PPTase-dependent metabolite. It also showed antibacterial activity against methicillin-resistant Staphylococcus aureus .
  • Scientific Field: Agrochemical and Pharmaceutical Industries

    • Application : Trifluoromethylpyridine (TFMP) derivatives, including “4-(3-Chloro-5-trifluoromethyl-pyridin-2-yl)-pyrimidine-2-thiol”, are used in the protection of crops from pests .
    • Method of Application : The specific methods of application are not detailed in the source, but typically such compounds would be applied as part of a pesticide formulation .
    • Results : More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .
  • Scientific Field: Organic Chemistry

    • Application : The compound is used as an intermediate in the synthesis of other organic compounds .
    • Method of Application : The specific methods of application are not detailed in the source, but typically such compounds would be used in a chemical reaction to produce other compounds .
    • Results : The use of this compound as an intermediate has enabled the development of a variety of fluorinated organic chemicals .
  • Scientific Field: Pharmaceutical Research

    • Application : The compound is used in the development of new pharmaceuticals .
    • Method of Application : The compound is used as a building block in the synthesis of new drug candidates .
    • Results : Several pharmaceutical products containing the trifluoromethylpyridine (TFMP) moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
  • Scientific Field: Crop Protection

    • Application : The compound is used in the protection of crops from pests .
    • Method of Application : The specific methods of application are not detailed in the source, but typically such compounds would be applied as part of a pesticide formulation .
    • Results : More than 20 new trifluoromethylpyridine (TFMP)-containing agrochemicals have acquired ISO common names .
  • Scientific Field: Pharmaceutical Research

    • Application : The compound is used in the development of new pharmaceuticals .
    • Method of Application : The compound is used as a building block in the synthesis of new drug candidates .
    • Results : Several pharmaceutical products containing the trifluoromethylpyridine (TFMP) moiety have been granted market approval, and many candidates are currently undergoing clinical trials .

properties

IUPAC Name

6-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-pyrimidine-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5ClF3N3S/c11-6-3-5(10(12,13)14)4-16-8(6)7-1-2-15-9(18)17-7/h1-4H,(H,15,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIBHKLSBBQYHTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC(=S)N=C1)C2=C(C=C(C=N2)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5ClF3N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Chloro-5-trifluoromethyl-pyridin-2-yl)-pyrimidine-2-thiol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(3-Chloro-5-trifluoromethyl-pyridin-2-yl)-pyrimidine-2-thiol
Reactant of Route 2
Reactant of Route 2
4-(3-Chloro-5-trifluoromethyl-pyridin-2-yl)-pyrimidine-2-thiol
Reactant of Route 3
4-(3-Chloro-5-trifluoromethyl-pyridin-2-yl)-pyrimidine-2-thiol
Reactant of Route 4
4-(3-Chloro-5-trifluoromethyl-pyridin-2-yl)-pyrimidine-2-thiol
Reactant of Route 5
4-(3-Chloro-5-trifluoromethyl-pyridin-2-yl)-pyrimidine-2-thiol
Reactant of Route 6
4-(3-Chloro-5-trifluoromethyl-pyridin-2-yl)-pyrimidine-2-thiol

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